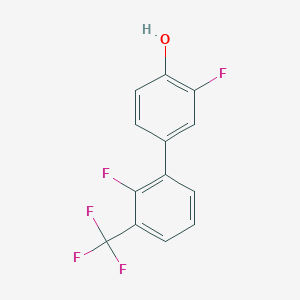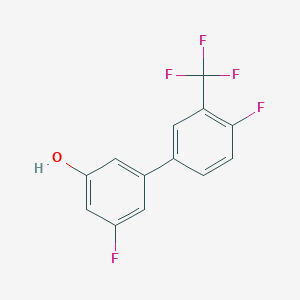
3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H7F5O. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
The synthesis of 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol involves several steps. One common method includes the reaction of 2-fluoro-3-trifluoromethylphenylboronic acid with 3-fluorophenol under Suzuki coupling conditions. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Análisis De Reacciones Químicas
3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenolic compounds.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, especially under basic conditions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives .
Aplicaciones Científicas De Investigación
3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.
Biology: This compound is used in the development of fluorinated analogs of biologically active molecules. These analogs can help researchers understand the role of fluorine in biological systems and improve the pharmacokinetic properties of drugs.
Medicine: In pharmaceutical research, this compound is investigated for its potential as a drug candidate or as a precursor for drug synthesis. Its fluorinated structure can enhance the metabolic stability and bioavailability of drugs.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s electronic properties, affecting its interactions with enzymes, receptors, and other biomolecules. These interactions can lead to changes in biological activity, such as inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
3-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol can be compared with other fluorinated phenols, such as:
2-Fluoro-5-(trifluoromethyl)phenol: This compound has a similar structure but lacks the additional fluorine atoms on the phenyl ring.
4-Fluoro-3-(trifluoromethyl)phenol: Another related compound, differing in the position of the fluorine and trifluoromethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
3-fluoro-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-8-4-7(5-9(19)6-8)10-2-1-3-11(12(10)15)13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQWLACZWDQLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684525 |
Source


|
| Record name | 2',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-07-9 |
Source


|
| Record name | 2',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
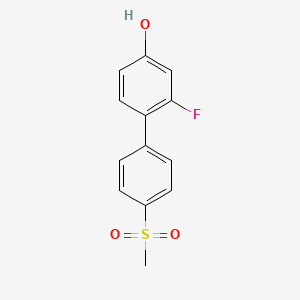
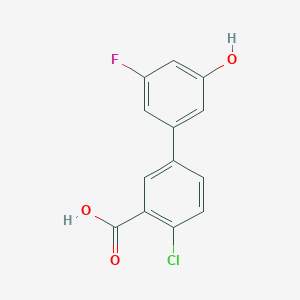
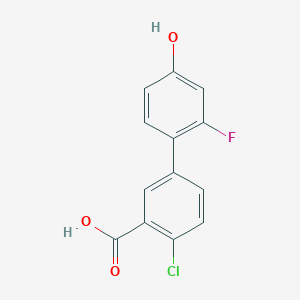
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol](/img/structure/B6374933.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol](/img/structure/B6374937.png)

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol](/img/structure/B6374954.png)

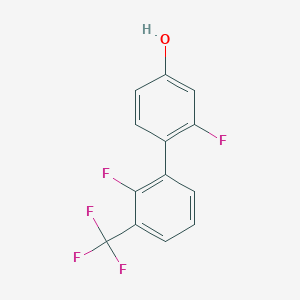
![2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol](/img/structure/B6374970.png)

